molecular formula C17H19NO B11939595 2,2',4',6'-Tetramethylbenzanilide CAS No. 98175-11-2

2,2',4',6'-Tetramethylbenzanilide

Cat. No.: B11939595
CAS No.: 98175-11-2
M. Wt: 253.34 g/mol
InChI Key: BXCRFYGVKKMPDC-UHFFFAOYSA-N
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Description

2,2’,4’,6’-Tetramethylbenzanilide is an organic compound with the molecular formula C17H19NO It is a derivative of benzanilide, characterized by the presence of four methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4’,6’-Tetramethylbenzanilide typically involves the reaction of 2,4,6-trimethylbenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of 2,2’,4’,6’-Tetramethylbenzanilide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2’,4’,6’-Tetramethylbenzanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,2’,4’,6’-Tetramethylbenzanilide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’,4’,6’-Tetramethylbenzanilide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds.

Comparison with Similar Compounds

  • 2,2’,4’,6’-Tetrachlorobenzanilide
  • 2,2’,6’-Trimethylbenzanilide
  • 2,2’,6’-Tribromobenzanilide

Comparison: 2,2’,4’,6’-Tetramethylbenzanilide is unique due to the presence of four methyl groups, which influence its chemical reactivity and physical properties. Compared to its halogenated counterparts, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

98175-11-2

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-methyl-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C17H19NO/c1-11-9-13(3)16(14(4)10-11)18-17(19)15-8-6-5-7-12(15)2/h5-10H,1-4H3,(H,18,19)

InChI Key

BXCRFYGVKKMPDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

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